1-(4-Methoxyphenyl)cyclopropanecarbaldehyde
Overview
Description
1-(4-Methoxyphenyl)cyclopropanecarbaldehyde is an organic compound that features a cyclopropane ring attached to a methoxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring . Another method involves the use of diazo compounds in the presence of transition metal catalysts to generate carbenes that react with alkenes to form cyclopropanes .
Industrial Production Methods
Industrial production of cyclopropane derivatives often relies on scalable and efficient catalytic processes. Hydrogen-borrowing catalysis has been explored for the α-cyclopropanation of ketones, providing a route to cyclopropane-containing compounds with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(4-Methoxyphenyl)cyclopropane carboxylic acid.
Reduction: 1-(4-Methoxyphenyl)cyclopropane methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde depends on its specific interactions with molecular targets. The cyclopropane ring can impose conformational constraints on the molecule, affecting its binding to proteins and other biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites in target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)cyclopropane carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(4-Methoxyphenyl)cyclopropane methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Properties
IUPAC Name |
1-(4-methoxyphenyl)cyclopropane-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5,8H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMBOMCNBZNRMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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